molecular formula C11H12N2O3 B027553 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid CAS No. 3273-68-5

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Cat. No. B027553
CAS RN: 3273-68-5
M. Wt: 220.22 g/mol
InChI Key: PTNUQSFEJXMNOQ-UHFFFAOYSA-N
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Description

Benzimidazole and its derivatives are a class of heterocyclic compounds with significant biological and chemical importance. They are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Bassyouni et al. (2012) described the synthesis of a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds, highlighting the versatility of benzimidazole scaffolds in organic synthesis (Bassyouni et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene was reported by Shang et al. (2009), demonstrating the conformational details of benzimidazole-containing compounds (Shang et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, such as N-alkylation, acylation, and oxidation. They exhibit a wide range of chemical properties due to the presence of the benzimidazole moiety, which acts as a versatile synthetic building block. Khaligh et al. (2019) investigated the synthesis and catalytic applications of 4-imidazol-1-yl-butane-1-sulfonic acid ionic liquid, demonstrating the chemical reactivity of imidazole-based compounds (Khaligh et al., 2019).

Scientific Research Applications

Chemical Reactions and Synthesis

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, a benzimidazole derivative, plays a significant role in various chemical reactions and synthesis processes. The compound's derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, new series of compounds were synthesized, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, which displayed significant activity against pathogens like Staphylococcus aureus and Candida albicans. These findings highlight the potential of these derivatives in developing new antimicrobial agents (Bassyouni et al., 2012).

Fluorescence Sensing and Detection

Benzimidazole derivatives also show promise in the field of fluorescence sensing and detection. Imidazole-based chemosensors, for example, have been reported to detect cyanide and mercury ions effectively. The compounds demonstrate specificity towards CN- ions, resulting in fluorescence quenching, and have been utilized as reversible sensors for detecting Hg2+ ions, showcasing their potential in environmental monitoring and safety applications (Emandi, Flanagan & Senge, 2018).

Corrosion Inhibition

Research has also explored the use of benzimidazole derivatives as corrosion inhibitors. Compounds like 1,3,4-oxadiazole derivatives have been assessed for their ability to inhibit corrosion on mild steel surfaces in acidic environments. The studies utilize gravimetric, electrochemical, and SEM methods, indicating these derivatives' potential in protecting industrial materials (Ammal, Prajila & Joseph, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNUQSFEJXMNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532082
Record name 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

CAS RN

3273-68-5
Record name 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 22 g of the product of Step B, 22 ml of sodium hydroxide solution and 200 ml of methanol was refluxed for one hour and the methanol was evaporated. The residue was taken up in 1.5 liters of iced water and the pH was adjusted to 1 by addition of concentrated hydrochloric acid. The mixture was vacuum filtered and the product was washed with water to obtain 18.1 g of 2,3-dihydro-2-oxo-1H-benzimidazol-1-butanoic acid melting at 180° C. The product was crystallized from isopropanol to obtain 15.2 g of product melting at 185° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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